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Compound of Interest

Compound Name: Inz-4

Cat. No.: B12384181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of INZ-701, an investigational enzyme

replacement therapy (ERT), with established ERTs for other rare genetic disorders. The

analysis is supported by experimental data from preclinical and clinical studies to inform

research and development in the field of enzyme replacement therapies.

Introduction to INZ-701
INZ-701 is a recombinant fusion protein of human ectonucleotide

pyrophosphatase/phosphodiesterase 1 (ENPP1) and the Fc region of human immunoglobulin

G1. It is being developed as an ERT for ENPP1 deficiency and ABCC6 deficiency.[1][2] These

rare genetic disorders are characterized by low levels of plasma pyrophosphate (PPi), a critical

inhibitor of soft tissue calcification.[1][2] INZ-701 is designed to restore circulating PPi levels,

thereby preventing or mitigating the pathological calcification and other systemic manifestations

of these diseases.[1][2]

Mechanism of Action of INZ-701
INZ-701 functions by replacing the deficient ENPP1 enzyme activity. It catalyzes the hydrolysis

of extracellular adenosine triphosphate (ATP) to generate PPi and adenosine monophosphate

(AMP). The increased PPi helps to prevent ectopic calcification, while AMP is further

metabolized to adenosine, which has roles in regulating blood flow and inflammation.
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Comparator Enzyme Replacement Therapies
For this comparative analysis, several established ERTs for other rare genetic disorders with

distinct underlying enzyme deficiencies have been selected. These therapies, while targeting

different diseases, provide a relevant benchmark for evaluating the clinical development and

therapeutic profile of a novel ERT like INZ-701. The selected comparators are:

Asfotase alfa (Strensiq®): An ERT for hypophosphatasia (HPP), a rare genetic disorder

characterized by defective bone mineralization due to low activity of the tissue-nonspecific

alkaline phosphatase (TNSALP) enzyme.

Agalsidase beta (Fabrazyme®): An ERT for Fabry disease, a lysosomal storage disorder

caused by a deficiency of the alpha-galactosidase A enzyme, leading to the accumulation of

globotriaosylceramide (Gb3) in various tissues.

Imiglucerase (Cerezyme®): An ERT for Gaucher disease, another lysosomal storage

disorder resulting from a deficiency of the beta-glucocerebrosidase enzyme, which causes

the accumulation of glucocerebroside in macrophages.

Alglucosidase alfa (Myozyme®/Lumizyme®): An ERT for Pompe disease, a neuromuscular

disorder caused by a deficiency of the acid alpha-glucosidase enzyme, leading to glycogen

accumulation in lysosomes.

Comparative Data Presentation
The following tables summarize the key characteristics and clinical trial data for INZ-701 and

the comparator ERTs.

Table 1: General Characteristics of Enzyme Replacement
Therapies
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Table 2: Comparative Efficacy of Enzyme Replacement
Therapies from Clinical Trials
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Therapy Disease
Key Efficacy
Endpoint(s)

Observed
Clinical
Outcome(s)

Citation(s)

INZ-701

ENPP1

Deficiency

(Infants)

Survival rate at 1

year

80% survival with

INZ-701 vs.

~50% historical

survival rate.

[3][4]

ENPP1

Deficiency

(Adults)

Plasma PPi

levels

Rapid and

sustained

increase in PPi

levels into the

normal range.

[5]

ABCC6

Deficiency

(Adults)

Carotid intima-

media thickness

(cIMT)

Stabilization and

reduction in

cIMT.

[6]

Asfotase alfa

Hypophosphatasi

a

(Infants/Children)

Radiographic

Global

Impression of

Change (RGI-C)

score

Significant

improvement in

rickets severity.

[7]

Hypophosphatasi

a

(Adolescents/Ad

ults)

6-Minute Walk

Test (6MWT)

Median distance

walked increased

from 355m to

450m at 5 years.

[8]

Agalsidase beta Fabry Disease

Composite

clinical outcome

(renal, cardiac,

cerebrovascular

events)

Lower proportion

of patients with

clinical events

vs. placebo.
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Imiglucerase
Gaucher Disease

(Type 1)

Hemoglobin

levels, Platelet

counts, Spleen

and Liver volume

Significant

improvements in

hematological

and visceral

parameters.

[9][10]

Alglucosidase

alfa

Pompe Disease

(Infantile-onset)

Ventilator-free

survival

Reduced risk of

death by 95%

compared to an

untreated

historical cohort.

[11]

Pompe Disease

(Late-onset)

6-Minute Walk

Test (6MWT),

Forced Vital

Capacity (FVC)

Improved

walking distance

and stabilization

of pulmonary

function.

Table 3: Comparative Safety of Enzyme Replacement
Therapies from Clinical Trials
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Therapy
Common Adverse
Events

Immunogenicity
(Anti-Drug
Antibodies - ADAs)

Citation(s)

INZ-701
Mild injection site

reactions

Low titers of non-

neutralizing ADAs

observed in most

patients. Higher ADA

levels in some infants

affected

pharmacokinetics but

were not associated

with adverse events.

[3][4][6]

Asfotase alfa

Injection site

reactions,

Hypersensitivity

reactions, Ectopic

calcifications

Development of anti-

asfotase alfa

antibodies has been

reported.

[12]

Agalsidase beta

Infusion-associated

reactions (chills, fever,

nausea)

Most patients develop

IgG antibodies.

Imiglucerase

Infusion-associated

reactions (pruritus,

flushing, urticaria)

IgG antibodies

develop in some

patients.

[13]

Alglucosidase alfa

Infusion-associated

reactions,

Hypersensitivity

reactions

Most patients develop

IgG antibodies.

Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of these

enzyme replacement therapies are crucial for reproducibility and further research.

Protocol 1: ENPP1 Enzyme Activity Assay
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This protocol outlines a method for determining the enzymatic activity of recombinant human

ENPP1 (rhENPP1).

Materials:

Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

Recombinant Human ENPP1 (rhENPP1)

Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized

water)

96-well clear plate

Plate reader capable of reading absorbance at 405 nm

Procedure:

Dilute rhENPP1 to a working concentration of 1 ng/µL in Assay Buffer.

Dilute the substrate to 10 mM in Assay Buffer.

Add 50 µL of the diluted rhENPP1 to each well of the 96-well plate.

To initiate the reaction, add 50 µL of the 10 mM substrate to each well. Include a substrate

blank containing 50 µL of Assay Buffer and 50 µL of 10 mM substrate.

Immediately place the plate in the plate reader and measure the absorbance at 405 nm in

kinetic mode for 5 minutes.

Calculate the specific activity using the rate of change in absorbance, adjusted for the

substrate blank, and a conversion factor derived from a 4-Nitrophenol standard curve.[14]

Protocol 2: Measurement of Plasma Pyrophosphate
(PPi)
This protocol describes a method for the quantification of PPi in plasma samples using an ATP

sulfurylase-based bioluminescence assay.
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Materials:

CTAD tubes for blood collection

15% K3EDTA solution

Centrisart I filtration devices (300,000 Da MWCO)

ATP sulfurylase

Firefly luciferase

ATP standard

Luminometer

Procedure:

Collect blood samples in CTAD tubes and immediately add 50 µL of 15% K3EDTA per 4 mL

of blood.

Prepare platelet-free plasma by centrifugation at 1000 x g for 10 minutes at 4°C.

Filter the plasma using Centrisart I devices to remove high molecular weight components.

In a luminometer cuvette, mix the plasma sample with a reaction mixture containing ATP

sulfurylase to convert PPi to ATP.

Measure the ATP produced using a firefly luciferase-based reagent, which generates a light

signal proportional to the ATP concentration.

Correct for sample-specific matrix effects by spiking with an internal ATP standard.

Calculate the PPi concentration based on the measured luminescence and the standard

curve.[15]

Visualizations
Signaling Pathway of INZ-701
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Caption: Signaling pathway of INZ-701 in restoring PPi and adenosine levels.

Experimental Workflow for ERT Clinical Trials
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Caption: A generalized experimental workflow for clinical trials of ERTs.
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Conclusion
INZ-701 represents a promising therapeutic approach for the treatment of ENPP1 and ABCC6

deficiencies by addressing the underlying pathophysiology of PPi deficiency. Comparative

analysis with established ERTs for other rare genetic disorders highlights both commonalities

and unique aspects of its clinical development. The subcutaneous administration of INZ-701

offers a potential advantage in convenience over intravenously administered ERTs. Early

clinical data for INZ-701 demonstrates a favorable safety profile and encouraging efficacy in

improving survival and key disease biomarkers. Further long-term data from ongoing pivotal

trials will be crucial to fully establish the clinical benefit of INZ-701 in comparison to the

transformative impacts seen with other ERTs in their respective indications. The detailed

experimental protocols provided herein serve as a valuable resource for researchers in the field

to standardize assays and facilitate the development of novel enzyme replacement therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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